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molecular formula C14H28O B8378136 Cyclohexanol, 4-(1,1,3,3-tetramethylbutyl)- CAS No. 4631-98-5

Cyclohexanol, 4-(1,1,3,3-tetramethylbutyl)-

Cat. No. B8378136
M. Wt: 212.37 g/mol
InChI Key: FTFGPKGCCXQMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04876046

Procedure details

4-t-octylphenol (250 g, used as received from Rohm and Haas), methanol (250 ml), acetic acid (2.5 ml) and rhodium on carbon catalyst (5.0 g, 5% rhodium, MCB Chemicals) were added to a 3 L glass lined autoclave. The autoclave was charged to 60 psig H2 and heated at 60° C. until hydrogen uptake was complete (about 10 hrs.). The mixture was cooled to room temperature and the catalyst was removed by filtration in a glove bag under a nitrogen atmosphere (CAUTION: pyrophoric catalyst). The solvent was removed on a rotary evaporator and the residue was dissoved in dichloromethane and extracted with 10% sodium carbonate solution (3×250 ml) to remove phenolic contamination, thus avoiding the formation of a yellow impurity in the subsequent oxidation step. The dichloromethane solution was washed with 25% sulfuric acid (2×100 ml) distilled water (1×250 ml), and dried over anhydrous magnesium sulfate, after which the solvent was evaporated to isolate 4-t-octylcyclohexanol as a low melting off-white solid (182 g, 81%).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].CO.[H][H]>[Rh].C(O)(=O)C>[C:1]([CH:9]1[CH2:10][CH2:11][CH:12]([OH:15])[CH2:13][CH2:14]1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Name
glass
Quantity
3 L
Type
reactant
Smiles
Name
Quantity
5 g
Type
catalyst
Smiles
[Rh]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The autoclave was charged to 60 psig H2
CUSTOM
Type
CUSTOM
Details
(about 10 hrs.)
Duration
10 h
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration in a glove bag under a nitrogen atmosphere (CAUTION: pyrophoric catalyst)
CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% sodium carbonate solution (3×250 ml)
CUSTOM
Type
CUSTOM
Details
to remove phenolic contamination
WASH
Type
WASH
Details
The dichloromethane solution was washed with 25% sulfuric acid (2×100 ml)
DISTILLATION
Type
DISTILLATION
Details
distilled water (1×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
after which the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC(C)(C)C)C1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 182 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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